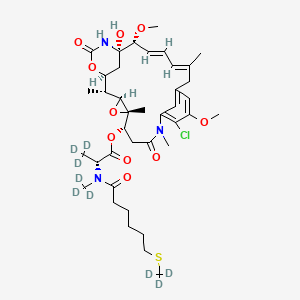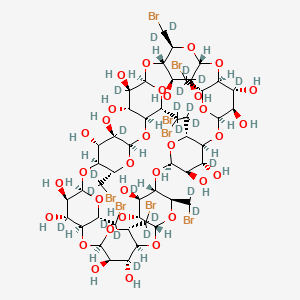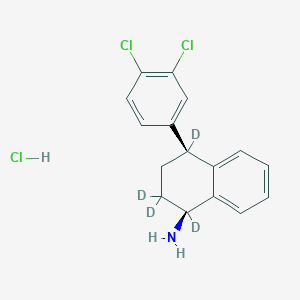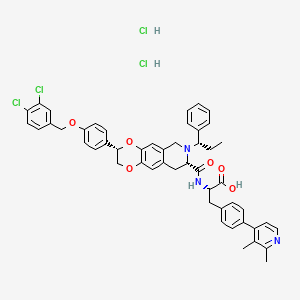
Cyprodinil-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyprodinil-13C6 is a stable isotope-labeled compound, specifically a labeled version of Cyprodinil. Cyprodinil is an anilinopyrimidine fungicide widely used in agriculture to control a variety of fungal pathogens. The labeled version, this compound, is used primarily in scientific research to trace and study the behavior and metabolism of Cyprodinil in various environments and biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyprodinil-13C6 involves the incorporation of six carbon-13 isotopes into the phenyl ring of Cyprodinil. The general synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of the Cyclopropyl and Methyl Groups: Cyclopropyl and methyl groups are introduced into the pyrimidine ring through alkylation reactions.
Incorporation of Carbon-13 Isotopes: The phenyl ring labeled with carbon-13 isotopes is synthesized separately and then coupled with the pyrimidine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale synthesis of the pyrimidine and phenyl ring precursors.
Optimization of Reaction Conditions: Optimization of reaction conditions to ensure high yield and purity of the final product.
Purification and Quality Control: Purification of the final product using techniques such as chromatography, followed by rigorous quality control to ensure the isotopic purity and chemical integrity of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Cyprodinil-13C6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the phenyl and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Aplicaciones Científicas De Investigación
Cyprodinil-13C6 has a wide range of scientific research applications, including:
Environmental Studies: Used to trace the fate and behavior of Cyprodinil in the environment, including soil and water systems.
Metabolic Studies: Employed to study the metabolism of Cyprodinil in plants, animals, and microorganisms.
Pesticide Efficacy Evaluation: Used to evaluate the efficacy and degradation of Cyprodinil-based pesticides.
Analytical Chemistry: Utilized as a reference standard in analytical methods for detecting and quantifying Cyprodinil residues.
Mecanismo De Acción
Cyprodinil-13C6 exerts its effects by inhibiting the biosynthesis of methionine in phytopathogenic fungi. This inhibition disrupts protein synthesis and cell growth, leading to the death of the fungal cells. The molecular targets include enzymes involved in the methionine biosynthesis pathway, and the primary pathway affected is the sulfur amino acid biosynthesis pathway .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimethanil: Another anilinopyrimidine fungicide with a similar mode of action.
Fludioxonil: A phenylpyrrole fungicide that also targets fungal protein synthesis.
Boscalid: A carboxamide fungicide with a different mode of action but used for similar purposes.
Uniqueness of Cyprodinil-13C6
This compound is unique due to its stable isotope labeling, which allows for precise tracing and quantification in various research applications. This labeling provides a significant advantage in studying the environmental fate, metabolism, and efficacy of Cyprodinil compared to its non-labeled counterparts .
Propiedades
Fórmula molecular |
C14H15N3 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-4-cyclopropyl-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C14H15N3/c1-10-9-13(11-7-8-11)17-14(15-10)16-12-5-3-2-4-6-12/h2-6,9,11H,7-8H2,1H3,(H,15,16,17)/i2+1,3+1,4+1,5+1,6+1,12+1 |
Clave InChI |
HAORKNGNJCEJBX-FLBQOMCMSA-N |
SMILES isomérico |
CC1=CC(=NC(=N1)N[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)C3CC3 |
SMILES canónico |
CC1=CC(=NC(=N1)NC2=CC=CC=C2)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



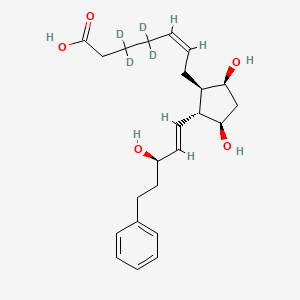



![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(4S,5'S,6R,7S,8R,9S,13R,14S,16S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12416004.png)
